molecular formula C14H15ClN2O2 B2935099 1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one CAS No. 878259-34-8

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one

Cat. No.: B2935099
CAS No.: 878259-34-8
M. Wt: 278.74
InChI Key: BTIMCYNWXHLWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic quinoxaline derivative featuring a cyclopentane ring fused to a quinoxaline core via a spiro junction. The compound’s structural complexity and functional groups suggest utility in drug discovery, particularly for targeting enzymes or receptors via its electrophilic chloroacetyl moiety .

Properties

IUPAC Name

4-(2-chloroacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-9-12(18)17-11-6-2-1-5-10(11)16-13(19)14(17)7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIMCYNWXHLWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure, which integrates elements of cyclopentane and quinoxaline, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅ClN₂O₂
  • Molecular Weight : 278.73 g/mol
  • CAS Number : 878259-34-8

Biological Activity

Research indicates that compounds related to this compound exhibit notable biological activities, particularly antibacterial properties. Below are key findings from various studies:

Antibacterial Activity

Studies have shown that derivatives of this compound demonstrate effectiveness against multiple bacterial strains. The unique spirocyclic architecture may enhance its interaction with bacterial targets, leading to bactericidal effects. For instance, preliminary interaction studies suggest potential binding to bacterial ribosomes or enzymes crucial for cell wall synthesis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the quinoxaline core through cyclization reactions.
  • Introduction of the chloroacetyl group via acylation.
  • Spirocyclization to form the final compound.

These steps can yield high purity and yield rates, making it suitable for further biological testing.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
3,4-Dihydroquinoxalin-2(1H)-oneQuinoxaline core without spiro structureAntibacterial
2-Chloro-N-(substituted phenyl)acetamideChloroacetamide derivativeAntimicrobial
4-AcetamidoquinolineQuinolone derivativeAntimalarial

Case Studies and Research Findings

Recent research has highlighted the potential of spirocyclic compounds in treating resistant bacterial infections. For example:

  • Study on Antibacterial Efficacy : A study demonstrated that a derivative similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics.
  • Anti-inflammatory Activity Assessment : In vitro assays indicated that related spirocyclic compounds could inhibit pro-inflammatory cytokine production, offering insights into their potential use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Spiro Ring Variations

6'-Fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one
  • Structure : Substitutes cyclopentane with a smaller cyclobutane ring and includes a fluorine atom at the 6'-position.
  • Molecular Formula : C₁₁H₁₁FN₂O; Molecular Weight: 206.22 .
  • Fluorine’s electronegativity may improve bioavailability or binding affinity in biological systems compared to the chloroacetyl group.
  • Applications : Marketed by American Elements as a life science building block, indicating relevance in high-throughput screening .
1'H-Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one Derivatives
  • Structure: Replaces quinoxaline with a quinazoline core (two nitrogens in adjacent positions).
  • Synthesis: Optimized yields up to 92% via reactions of isatoic anhydride, amines, and cyclopentanone under acetic acid catalysis .
  • Key Difference: Quinazoline’s electron-deficient aromatic system may alter reactivity compared to quinoxaline, influencing interactions in catalytic or biological contexts.
Spiropiperidine Derivatives (e.g., 1'-acyl-1-benzyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines])
  • Structure: Piperidine replaces quinoxaline, and spiro rings vary (e.g., cyclohexane).
  • Synthesis : Acylation reactions achieve >90% yields, though GC-MS data show low molecular ion intensity (0.5–8%), complicating analytical characterization .
  • Functional Relevance : The absence of a chloroacetyl group limits electrophilic reactivity but enhances stability for storage.

Substituent and Functional Group Comparisons

Chloroacetyl vs. Fluoro/Methoxy Groups
  • Chloroacetyl (Target Compound) : Introduces a reactive site for nucleophilic substitution (e.g., with amines or thiols), enabling covalent binding to biological targets. This contrasts with the inert fluorine in 6'-fluoro derivatives .
  • Methoxy and Hydroxy Groups : Observed in compounds like 1’-(3,4,5-trihydroxybenzoyl)-spiro derivatives, these groups enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
Cyano and Chloro Substituents
  • 6'-Chloro-3'-phenyl-spiro[cyclohexane-1,2'-quinolin]-4'-one (10kk): Exhibits a high yield (79%) due to the electron-withdrawing chloro group stabilizing intermediates during synthesis. The chloro substituent also increases lipophilicity compared to the target compound’s chloroacetyl group .

Physicochemical and Analytical Data

  • 6'-Fluoro-spiro[cyclobutane-quinoxaline]: Liquid at room temperature (Storage: +4°C), contrasting with solid spiroquinazolines and quinolines .
  • Chloroacetyl Derivative : Likely a solid with moderate solubility in polar solvents due to the chloroacetyl group’s polarity. Analytical characterization would require advanced techniques (e.g., HRMS, 2D NMR) to resolve spiro junction complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.